1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
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Overview
Description
Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, etc. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis Methodologies
Researchers have developed various synthetic pathways to create novel compounds, including benzothiazole derivatives, which are structurally related to the queried compound. For instance, a study by Dhameliya et al. (2017) explores the cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates, showcasing a method that could potentially be applied to synthesize compounds similar to the one of interest (Tejas M. Dhameliya et al., 2017).
Biological Evaluations
Some derivatives of benzothiazole have been evaluated for their antimicrobial and anti-inflammatory properties. Kendre et al. (2015) synthesized a new series of benzoxazepine, benzothiazepine, and benzodiazepine derivatives, assessing their potential as antimicrobial and anti-inflammatory agents (B. V. Kendre et al., 2015).
Novel Compound Development
The development of new compounds with potential pharmaceutical applications is a significant area of research. El-Shaieb (2007) discusses the utility of 2-aminothiophenol as a building block for generating novel heterocycles, highlighting the versatility of compounds structurally related to the one queried in synthesizing a range of biologically active molecules (K. M. El-Shaieb, 2007).
Agricultural Applications
In the realm of agriculture, Campos et al. (2015) discuss the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides, an application that could potentially extend to compounds like "1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2λ^6,1,3-benzothiadiazole-2,2-dione" for enhanced plant protection (E. Campos et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-cyclopropyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-14-6-2-1-5-12(14)11-18-15-7-3-4-8-16(15)19(13-9-10-13)22(18,20)21/h1-8,13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSYURMNCZYKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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